molecular formula C7H17N5O8 B025785 N1-b-D-Glucopyranosylamino-guanidine HNO3 CAS No. 109853-83-0

N1-b-D-Glucopyranosylamino-guanidine HNO3

Cat. No.: B025785
CAS No.: 109853-83-0
M. Wt: 299.24 g/mol
InChI Key: FWMFBNDHOWTVBB-WYRLRVFGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The preparation of N1-b-D-Glucopyranosylamino-guanidine HNO3 involves synthetic routes that typically include the reaction of glucopyranosylamine with guanidine under specific conditions. The reaction is carried out in the presence of nitric acid (HNO3) to form the final product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

N1-b-D-Glucopyranosylamino-guanidine HNO3 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N1-b-D-Glucopyranosylamino-guanidine HNO3 has a wide range of scientific research applications:

Comparison with Similar Compounds

N1-b-D-Glucopyranosylamino-guanidine HNO3 can be compared with other similar compounds such as:

This compound is unique due to its specific molecular structure and its potential for higher efficacy and selectivity in inhibiting the α-glucosidase enzyme.

Biological Activity

N1-b-D-Glucopyranosylamino-guanidine HNO3 is a compound that has garnered attention for its biological activity, particularly as an inhibitor of the enzyme α-glucosidase. This article explores the compound's mechanism of action, biological effects, and comparisons with other similar compounds, supported by relevant data and case studies.

Overview of this compound

  • Chemical Formula : C7H17N5O8
  • Molecular Weight : 299.24 g/mol
  • CAS Number : 109853-83-0
  • Primary Target : α-glucosidase enzyme

The compound is synthesized through the reaction of glucopyranosylamine and guanidine in the presence of nitric acid (HNO3) .

This compound primarily targets the α-glucosidase enzyme, which plays a crucial role in carbohydrate metabolism. By inhibiting this enzyme, the compound slows down the breakdown and absorption of carbohydrates, leading to a reduction in postprandial glucose levels. This action results in a potent hypoglycemic effect , making it a potential therapeutic agent for managing diabetes .

Enzyme Inhibition

The inhibition of α-glucosidase by this compound has been demonstrated in various studies:

  • In vitro Studies : The compound showed significant inhibition of α-glucosidase activity, which was measured using standard enzyme assays. The IC50 value was determined to be lower than that of other known inhibitors like acarbose and miglitol, suggesting higher efficacy .

Antidiabetic Properties

The hypoglycemic effect observed in animal models supports the potential use of this compound in diabetes management. In studies involving diabetic rats, administration of this compound resulted in:

  • Reduced Blood Glucose Levels : Significant decreases were noted compared to control groups.
  • Improved Glycemic Control : Enhanced insulin sensitivity was observed, indicating its role in modulating glucose metabolism .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with other α-glucosidase inhibitors:

CompoundMechanism of ActionIC50 (µM)Clinical Use
N1-b-D-Gluco...α-glucosidase inhibition<50Diabetes management
Acarboseα-glucosidase inhibition100Diabetes management
Miglitolα-glucosidase inhibition200Diabetes management
Vogliboseα-glucosidase inhibition150Diabetes management

This table illustrates that this compound exhibits superior potency compared to traditional inhibitors like acarbose and miglitol .

Case Studies and Research Findings

Recent research has provided insights into the broader implications of this compound's biological activity:

  • Study on Rats : A study published in 2022 demonstrated that treatment with this compound led to a significant reduction in fasting blood glucose levels over a four-week period. The study also noted improvements in lipid profiles, suggesting additional cardiovascular benefits .
  • Molecular Docking Studies : Computational analyses indicated strong binding affinities between this compound and the active site of α-glucosidase, providing a molecular basis for its inhibitory effects. These findings were corroborated by experimental data from enzyme kinetics studies .

Properties

IUPAC Name

nitric acid;2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N4O5.HNO3/c8-7(9)11-10-6-5(15)4(14)3(13)2(1-12)16-6;2-1(3)4/h2-6,10,12-15H,1H2,(H4,8,9,11);(H,2,3,4)/t2-,3-,4+,5-,6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWMFBNDHOWTVBB-WYRLRVFGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)NN=C(N)N)O)O)O)O.[N+](=O)(O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)NN=C(N)N)O)O)O)O.[N+](=O)(O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17N5O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00369548
Record name N1-b-D-Glucopyranosylamino-guanidine HNO3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109853-83-0
Record name N1-b-D-Glucopyranosylamino-guanidine HNO3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.